9-Phenanthrenecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 9-Phenanthrenecarboxylic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility and potential for functionalization. Notably, the cascade reaction of arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones facilitates the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives in a catalyst-free environment, indicating the possibility of gram-scale production and further derivatization to synthesize fused phenanthrene derivatives (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been explored through various spectroscopic and computational methods. Studies reveal that the dihedral angle between the phenanthrene and the carbonyl group varies depending on the substituent's bulk and the presence of Lewis acid complexation, which also influences the amide conformation from syn to anti (Lewis et al., 1992). Such structural insights are crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactive nature and potential for creating diverse derivatives. For instance, the interaction with organic azides can result in the insertion of nitrogen, leading to the formation of phenanthrene analogs with boron and nitrogen in the 9- and 10-positions, respectively. This showcases the compound's versatility in synthesizing novel materials (Yruegas et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. The compound's crystalline structure has been analyzed, revealing insights into its stability and reactivity under different conditions. However, detailed studies on the compound's physical properties were not directly found in the searched literature, suggesting an area for further research.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical agents and conditions, highlight its potential for wide-ranging applications. The compound's reactivity with azides, as well as its ability to undergo cascade reactions, demonstrates its utility in synthetic chemistry for producing complex molecular structures (Liu et al., 2018).

Scientific Research Applications

Synthesis and Chemistry

9-Phenanthrenecarboxylic acid has been a subject of interest in various synthetic and chemical processes. A significant application is in the field of Lewis acid-mediated carboxylation, where it is produced as a sole acid product through the treatment of phenanthrene with carbon dioxide in the presence of AlBr3 (Suzuki et al., 2002). Its spectroscopic properties and photochemical behavior have also been studied, particularly in the context of its ground-state conformations and complexation with strong Lewis acids (Lewis et al., 1992).

Pharmacological Research

In pharmacological research, derivatives of this compound have been explored. For instance, 9-substituted phenanthrene-3-carboxylic acids are reported to have allosteric modulatory activity at the N-methyl-D-aspartate (NMDA) receptor, a critical component in neurological and neurodegenerative disorders (Irvine et al., 2015).

Environmental and Analytical Chemistry

The compound also finds applications in environmental and analytical chemistry. A study on the metabolism of polycyclic compounds revealed insights into the transformation of related compounds in biological systems (Boyland & Sims, 1965). Furthermore, the use of 9-bromophenanthrene, a related compound, as a fluorescence probe for palladium detection highlights the potential of phenanthrene derivatives in analytical applications (Qin Jun et al., 2016).

Synthesis of Novel Compounds

Research also includes the synthesis of novel compounds, such as the preparation of polymethoxy-substituted phenanthrene-9-carboxylic acid via oxidative coupling, demonstrating the versatility of phenanthrene derivatives in organic synthesis (Wang et al., 2008).

Biodegradation Studies

Biodegradation studies of phenanthrene derivatives are crucial in understanding their environmental impact. One study demonstrated the transformation of 9,10-phenanthrenedione, a derivative, by a soil bacterium, providing insights into potential biotransformation pathways (Kanaly & Hamamura, 2013).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

9-Phenanthrenecarboxylic acid is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene degradation, branches into two pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway . Both pathways play important roles in the degradation of pyrene .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

properties

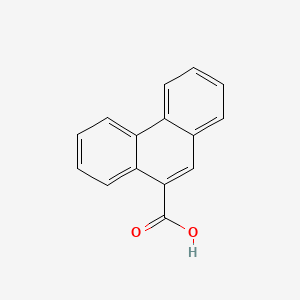

IUPAC Name |

phenanthrene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFJKKGDLAICPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232532 | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

837-45-6 | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenanthrenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)